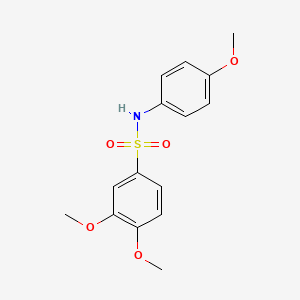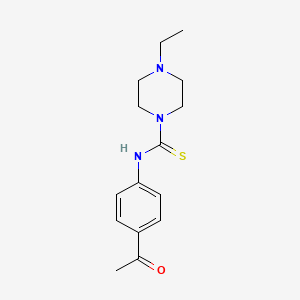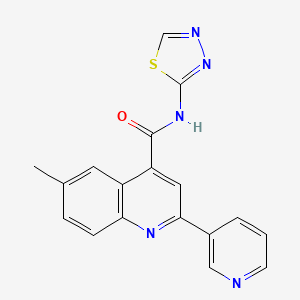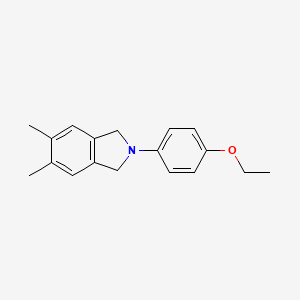
3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as 4-MeO-DSB, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has shown promising results in different areas of research, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the selective blockade of mGluR5. This receptor is involved in the regulation of glutamate neurotransmission, which is essential for various brain functions, including learning, memory, and emotion. By blocking mGluR5, this compound can modulate glutamate neurotransmission and affect the activity of different brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research application. In neuroscience, studies have shown that this compound can modulate the activity of different brain regions, such as the prefrontal cortex, amygdala, and hippocampus, which are involved in various cognitive and emotional processes. Moreover, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is its selectivity for mGluR5. This allows researchers to study the specific role of this receptor in different physiological and pathological conditions. Moreover, this compound has been used in the development of PET radiotracers, which can provide non-invasive imaging of mGluR5 in the brain. However, one of the limitations of this compound is its poor solubility, which can affect its pharmacokinetic properties and limit its use in certain research applications.
未来方向
There are several future directions for the use of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide in scientific research. One of the most promising areas is the development of new drugs for the treatment of neurological disorders, such as depression, anxiety, and addiction. Moreover, this compound can be used in the development of new PET radiotracers for the in vivo imaging of mGluR5 in the brain. Finally, the selective blockade of mGluR5 by this compound can provide insights into the specific role of this receptor in different physiological and pathological conditions.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has shown promising results in different areas of research, including neuroscience, pharmacology, and medicinal chemistry. The selective blockade of mGluR5 by this compound can provide insights into the specific role of this receptor in different physiological and pathological conditions. Moreover, this compound can be used in the development of new drugs and PET radiotracers for the treatment and diagnosis of neurological disorders.
合成方法
The synthesis of 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride and 3,4-dimethoxyaniline in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, and the resulting product is purified through recrystallization. The purity of the compound is confirmed through spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has been used in scientific research for various purposes. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound can act as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders, such as depression, anxiety, and addiction. Moreover, this compound has been used in the development of positron emission tomography (PET) radiotracers for in vivo imaging of mGluR5 in the brain.
属性
IUPAC Name |
3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-12-6-4-11(5-7-12)16-22(17,18)13-8-9-14(20-2)15(10-13)21-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLAUHZZMCPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)


![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)


![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)